3-(Piperidin-4-yloxy)pyridine
Overview
Description
“3-(Piperidin-4-yloxy)pyridine” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has a molecular weight of 178.23 and its SMILES string is C1CC (CCN1)Oc2cccnc2 .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for “3-(Piperidin-4-yloxy)pyridine” is 1S/C10H14N2O/c1-2-10 (8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 . This indicates that it is a heterocyclic compound with a piperidine ring attached to a pyridine ring via an oxygen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Piperidin-4-yloxy)pyridine” include a molecular weight of 178.23 . Its SMILES string, which represents its structural formula, is C1CC (CCN1)Oc2cccnc2 .Scientific Research Applications
Synthesis and Chemical Properties
3-(Piperidin-4-yloxy)pyridine and its derivatives are significant in the field of synthetic chemistry, particularly for creating complex chemical structures. For instance, a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, was proposed, highlighting its importance in medicinal chemistry (Smaliy et al., 2011). Moreover, the synthesis of various pyridine derivatives, including those involving piperidine rings, remains a subject of extensive research due to their wide spectrum of biological activity and potential use in pharmaceuticals and agrochemistry (Ivanova et al., 2021).
Bioactive Templates for Medicinal Chemistry
Piperidine derivatives, including those linked to pyridine structures, have been explored as bioactive templates in medicinal chemistry. These compounds are versatile intermediates for making a broad range of amines containing a substituted piperidine subunit, which are valuable for pharmaceutical applications (Acharya & Clive, 2010). Additionally, some derivatives have shown potential as anticancer agents due to their anti-angiogenic and DNA cleavage activities (Kambappa et al., 2017).
Quantum Chemical and Molecular Dynamic Studies
The properties of piperidine derivatives have also been studied through quantum chemical calculations and molecular dynamics simulations. Such studies are crucial in predicting the interaction of these compounds with various materials, as demonstrated in research on their inhibition efficiencies on the corrosion of iron (Kaya et al., 2016).
Volumetric Properties in Aqueous Solutions
Understanding the interaction of piperidine derivatives with solvents is essential in various applications. Research into the volumetric properties of aqueous solutions of pyridine and piperidine derivatives, like 3-(Piperidin-4-yloxy)pyridine, provides insights into their behavior in different environments, which is crucial for their application in chemical and pharmaceutical processes (Kul et al., 2013).
Insecticidal Applications
Pyridine derivatives, including those with piperidine rings, have been explored for their potential use as insecticides. The synthesis and toxicity assessment of these compounds against various pests underline their potential application in agriculture (Bakhite et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9/h1-2,5,8-9,11H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPWHVAXGCXZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477779 | |
Record name | 3-(Piperidin-4-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yloxy)pyridine | |
CAS RN |
310881-48-2 | |
Record name | 3-(Piperidin-4-yloxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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